REACTION_CXSMILES
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[Cl-].[CH3:2][SiH:3]([CH3:5])[CH3:4].[Cl:6][S:7]([OH:10])(=[O:9])=[O:8].Cl>ClC(Cl)C>[Cl:6][S:7]([O:10][Si:3]([CH3:5])([CH3:4])[CH3:2])(=[O:9])=[O:8] |f:0.1|
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Conditions are dynamic
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1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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In a first step, a film of 100 cm2 with a thickness of 100 μm, dried beforehand at 110° C. under vacuum (10 mbar)
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Type
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CUSTOM
|
Details
|
is brought to 60° C
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Type
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CUSTOM
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Details
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formed
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Name
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|
Type
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product
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Smiles
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ClS(=O)(=O)O[Si](C)(C)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |